N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide
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Overview
Description
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide typically involves the reaction of 3,3-diphenylpropylamine with sulfamoyl chloride to form the sulfamoyl derivative. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and bases like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}benzamide
- N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzenesulfonamide
Uniqueness
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide is unique due to its specific structural features, which confer distinct biological activities. Its diphenylpropyl group enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds .
Properties
IUPAC Name |
N-[2-(3,3-diphenylpropylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(22-14-8-3-9-15-22)25-18-19-30(28,29)26-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRPGROFWBUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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